REACTION_CXSMILES
|
[I-].[Br:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[C:9]2[C:4]=1[CH:5]=[CH:6][N+:7]([CH3:16])=[CH:8]2.[BH3-]C#N.[Na+]>CO>[Br:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[C:9]2[C:4]=1[CH2:5][CH2:6][N:7]([CH3:16])[CH2:8]2 |f:0.1,2.3|
|
Name
|
Ni(NO3)2.6H2O
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33.33 g
|
Type
|
reactant
|
Smiles
|
[I-].BrC1=C2C=C[N+](=CC2=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
ethyl acetate petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, for 5 hours while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 mL 3-necked round bottom flask was placed
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved with 800 mL of H2O
|
Type
|
ADDITION
|
Details
|
Adjustment of the pH to 8-10 was accomplished by the addition of NaOH (5%)
|
Type
|
FILTRATION
|
Details
|
A filtration
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted 2 times with 800 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
by eluting through a column with a 1:5 ethyl acetate/petroleum ether solvent system
|
Type
|
CUSTOM
|
Details
|
This resulted in 19.3 g (83%) of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C2CCN(CC2=C(C=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |